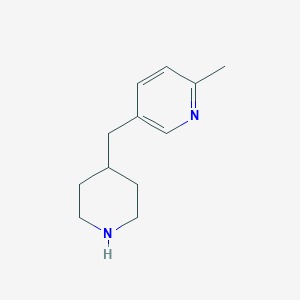
2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine is a heterocyclic compound with the molecular formula C8H15N3O. It is a derivative of pyrazole, characterized by the presence of three methyl groups at positions 1, 3, and 5 on the pyrazole ring, and an ethanamine group attached via an oxygen atom at position 4 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the yields range from 78% to 92% .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function . The specific pathways involved depend on the biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid: Similar in structure but with a boronic acid group instead of an ethanamine group.
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid: Contains a propanoic acid group instead of an ethanamine group.
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde: Features a carbaldehyde group instead of an ethanamine group.
Uniqueness
2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanamine group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
2-(1,3,5-trimethylpyrazol-4-yl)oxyethanamine |
InChI |
InChI=1S/C8H15N3O/c1-6-8(12-5-4-9)7(2)11(3)10-6/h4-5,9H2,1-3H3 |
Clave InChI |
DTUYQPWFGMQGBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


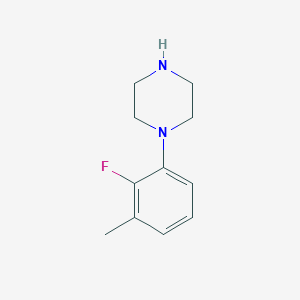
![2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde](/img/structure/B13524817.png)
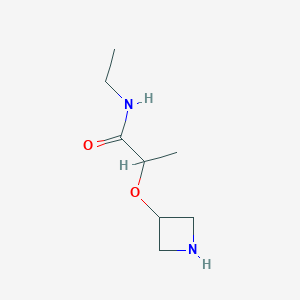
![2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid](/img/structure/B13524826.png)


![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis](/img/structure/B13524858.png)
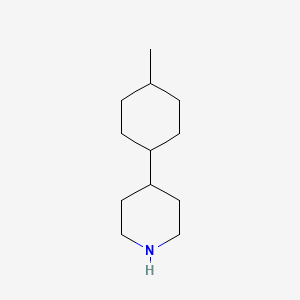


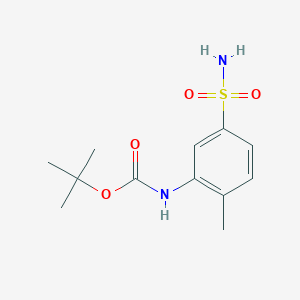

![Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B13524902.png)
